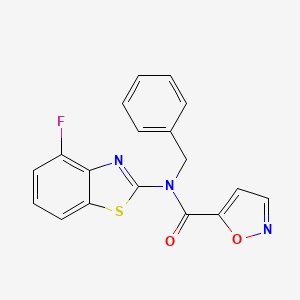

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O2S/c19-13-7-4-8-15-16(13)21-18(25-15)22(11-12-5-2-1-3-6-12)17(23)14-9-10-20-24-14/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUXVSGBSSQIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=NO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the fluoro substituent. The oxazole ring is then constructed, and the final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analog Identification

The compound belongs to a class of benzothiazole- and oxazole-containing carboxamides. Structural analogs were identified from patent literature, pharmacological studies, and synthetic reports (Table 1).

Table 1: Comparative Analysis of Structural Analogs

Substituent and Heterocycle Impact

- Fluorine Substitution : The target compound’s 4-fluoro group on benzothiazole enhances electronegativity and metabolic stability, a feature shared with Z15 (4-fluorophenyl) and the thiazole derivative in (2,4-difluorobenzamide). Fluorine often improves bioavailability and target binding .

- Heterocyclic Cores: Benzothiazole vs. Oxazole vs.

Pharmacological and Biochemical Insights

- Enzyme Inhibition : The thiazole derivative in directly inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. This suggests that the target compound’s amide linkage and benzothiazole moiety may similarly target electron transport enzymes .

- Antiviral Potential: Z14’s pyrimidine-benzothiazole hybrid structure was studied for Dengue virus NS3 protease inhibition, highlighting the therapeutic relevance of benzothiazole-carboxamide derivatives. The target compound’s lack of a pyrimidine ring may reduce steric hindrance, possibly enhancing binding to viral proteases .

Biological Activity

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

The structure of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 353.40 g/mol

- SMILES Notation : Cc1ccccc1N(c2sc3c(n2)cccc3F)C(=O)N=C(O)C

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antioxidant Properties : Related benzothiazole derivatives have shown the ability to inhibit lipid peroxidation and scavenge free radicals effectively.

- Anticancer Activity : Preliminary studies suggest that N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide may interact with proteins involved in cancer pathways. This interaction could lead to apoptosis in cancer cells, as seen in related compounds .

In Vitro Studies

Several studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 activation |

| U937 (Monocytic Leukemia) | 0.75 | Cell cycle arrest at G0-G1 phase |

| PANC-1 (Pancreatic Cancer) | 2.41 | Disruption of DNA duplication processes |

These findings indicate that the compound exhibits potent cytotoxicity against specific cancer cell lines, suggesting its potential as a therapeutic agent.

Case Studies

A notable study investigated the effects of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results demonstrated that the compound significantly increased the expression levels of p53 and induced caspase-3 cleavage, leading to apoptosis . Flow cytometry analyses confirmed that these effects were dose-dependent.

Interaction with Biological Macromolecules

Understanding how N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide interacts with biological macromolecules is crucial for elucidating its mechanism of action. Preliminary interaction studies suggest strong binding affinities to proteins involved in cancer pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.